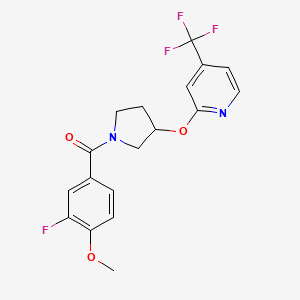

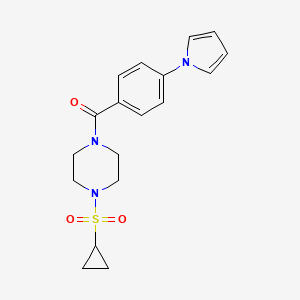

(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.

Applications De Recherche Scientifique

- The compound’s electrochemical and optical properties have been investigated. A derivative called 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer P(DTP-Ph-Pyr) was obtained via electrochemical polymerization. This polymer exhibits reversible electrochromic behavior, transitioning from an orange color in the neutral state to blue in the oxidized state. It boasts a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) .

- Conjugated polymers play a crucial role in solar cells and light-emitting devices. By incorporating this compound into such devices, researchers can explore its potential for enhancing energy conversion efficiency and light emission .

- The compound’s electrochemical properties may make it suitable for use in capacitors, contributing to energy storage applications. Further studies could explore its charge storage capacity and stability .

- Conjugated polymers are employed in biosensors due to their sensitivity to specific analytes. Investigating the interaction of this compound with biomolecules could lead to biosensing applications .

- The compound’s structural features, including the piperazine moiety, suggest potential for drug delivery. Researchers could explore its ability to encapsulate and release therapeutic agents .

- Incorporating this compound into organic electronic devices (e.g., organic field-effect transistors) or flexible electronics (e.g., wearable sensors) could yield interesting results. Its electronic properties may contribute to device performance .

- Researchers could investigate the compound’s suitability for photonic applications, such as waveguides, lasers, or optical switches. Its optical properties may be advantageous in these contexts .

- Considering the presence of the cyclopropanesulfonyl group, this compound might serve as a ligand or catalyst in chemical reactions. Exploring its reactivity and selectivity could reveal novel applications .

Electrochromic Materials

Solar Cells and Light Emitting Devices

Capacitors and Energy Storage

Biosensors and Sensing Applications

Drug Delivery Systems

Organic Electronics and Flexible Electronics

Materials for Photonic Devices

Chemical Catalysts and Catalysis

Mécanisme D'action

Target of Action

It is known that pyrrole derivatives, which this compound is a part of, have been studied for their potent anticancer properties . They have been found to interact with several targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Mode of Action

Based on the known activities of similar pyrrole derivatives, it can be inferred that this compound may inhibit key enzymes and receptors involved in cell proliferation and survival .

Biochemical Pathways

Given the known targets of similar pyrrole derivatives, it can be inferred that this compound may affect pathways related to cell growth and survival, including those involving dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Result of Action

Based on the known activities of similar pyrrole derivatives, it can be inferred that this compound may inhibit cell proliferation and induce cell death in cancer cells .

Propriétés

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(15-3-5-16(6-4-15)19-9-1-2-10-19)20-11-13-21(14-12-20)25(23,24)17-7-8-17/h1-6,9-10,17H,7-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQVYFWJPALIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)

![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)